

2,6-Dimethylanthraquinone melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylanthraquinone

Cat. No.: B015465

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylanthraquinone

This technical guide provides a comprehensive overview of the melting and boiling points of **2,6-Dimethylanthraquinone**, including detailed experimental protocols for their determination. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Data of 2,6-Dimethylanthraquinone

2,6-Dimethylanthraquinone, with the chemical formula $C_{16}H_{12}O_2$, is a solid organic compound.^[1] Its key physical properties are summarized in the table below.

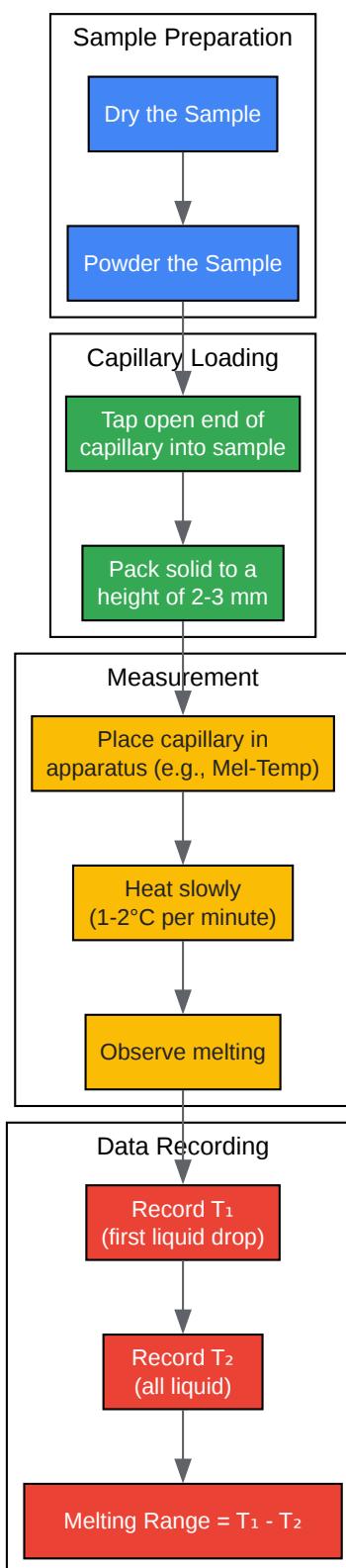
Property	Value	Source
Melting Point	238-242 °C	[2]
	239-241 °C	[3]
Boiling Point	338.73 °C (rough estimate)	[2]
Molecular Weight	236.26 g/mol	[1]
CAS Number	3837-38-5	[1][2]

Experimental Determination of Melting Point

The melting point is a critical physical property for compound identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities tends to lower the melting point and broaden the melting range.[\[4\]](#) The most common technique for determining the melting point of an organic solid is the capillary method.[\[5\]](#)

Capillary Method Protocol

This method involves heating a small sample within a glass capillary tube and observing the temperature at which it melts.[\[5\]](#) Apparatus such as a Mel-Temp, Fisher-Johns, or a Thiele tube setup can be used.[\[4\]](#)


Materials and Apparatus:

- **2,6-Dimethylanthraquinone** sample (dry and powdered)
- Glass capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil (mineral oil)
- Thermometer
- Mortar and pestle (optional, for powdering the sample)

Procedure:

- Sample Preparation: Ensure the **2,6-Dimethylanthraquinone** sample is completely dry, as solvents can act as impurities.[\[6\]](#) If necessary, gently grind the crystalline solid into a fine powder.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample.[\[6\]](#) Tap the tube gently on a hard surface to cause the solid to fall to the closed end.[\[6\]](#) The packed sample height should be 2-3 mm.[\[4\]](#)[\[6\]](#)
- Apparatus Setup:
 - Mel-Temp Apparatus: Insert the capillary tube into a slot in the heating block.[\[6\]](#)

- Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[7][8] Clamp the thermometer so that the sample is immersed in the heating oil within the Thiele tube.[8]
- Heating and Observation:
 - Begin by heating the apparatus rapidly to determine an approximate melting range.[4] Allow the apparatus to cool.
 - For an accurate measurement, heat the sample slowly, at a rate of no more than 1-2°C per minute, as the temperature approaches the expected melting point.[6]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.

[Click to download full resolution via product page](#)

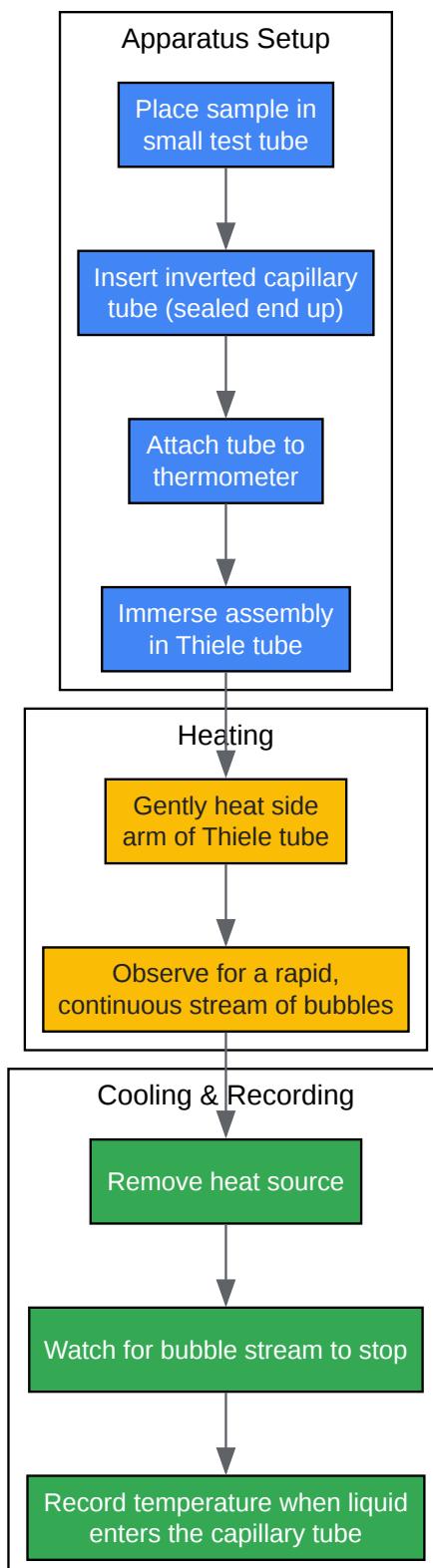
Caption: Experimental Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^{[7][9][10]} This property is fundamental for the identification and purity verification of liquid compounds. Since **2,6-Dimethylanthraquinone** is a solid at room temperature, its boiling point is determined at elevated temperatures where it is in a liquid state.

Thiele Tube Method Protocol

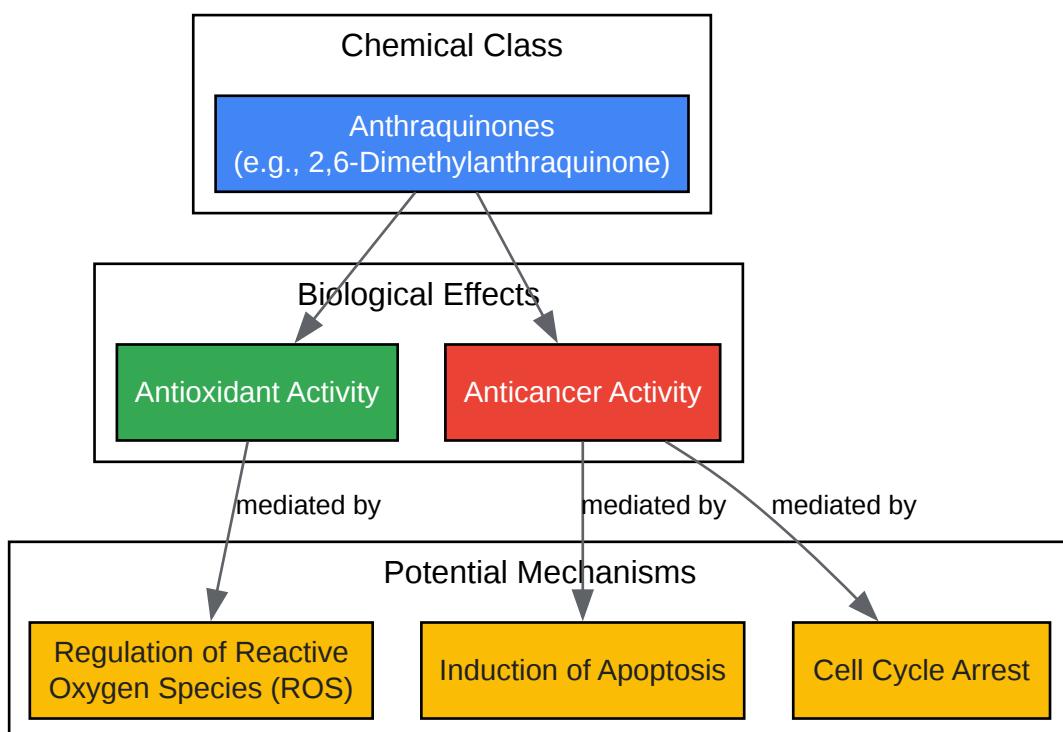
The Thiele tube method is a convenient technique that requires only a small amount of sample.
[8]


Materials and Apparatus:

- **2,6-Dimethylanthraquinone** sample
- Small test tube (e.g., Durham tube)
- Capillary tube (one end sealed)
- Thermometer
- Thiele tube filled with high-boiling point heating oil (e.g., mineral oil)
- Rubber band or thread
- Heat source (e.g., Bunsen burner)

Procedure:

- Sample Preparation: Place a small amount (a few milliliters) of the molten **2,6-Dimethylanthraquinone** into a small test tube.^{[9][11]}
- Apparatus Setup:
 - Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.^{[7][8][9]}


- Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7][8]
- Clamp the thermometer and immerse the setup into the Thiele tube, making sure the sample is below the oil level and the open arm of the test tube is above it.[8]
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a heat source.[7][8] The design of the tube facilitates uniform heating of the oil through convection.[7]
 - As the temperature rises, air trapped in the capillary tube will slowly bubble out.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates the vapor pressure of the sample has exceeded the external pressure.
- Data Recording:
 - Remove the heat source and allow the apparatus to cool slowly.[8]
 - The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] At this point, the external pressure equals the vapor pressure of the sample.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Boiling Point Determination.

Biological Context of Anthraquinones

Anthraquinones are a class of aromatic compounds widely found in nature that exhibit a range of biological activities.^{[12][13]} While specific signaling pathways for **2,6-Dimethylanthraquinone** are not extensively detailed in the literature, the broader anthraquinone family is known for its potential as regulators of reactive oxygen species (ROS) and as anticancer agents.^{[12][14]} Their mechanisms of action often involve influencing cellular processes like cell cycle progression and oxidative stress pathways.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: Logical Relationship of Anthraquinone Biological Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylanthraquinone | C16H12O2 | CID 346879 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3837-38-5 CAS MSDS (2,6-Dimethylanthraquinone) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Bioactivities and Structure–Activity Relationships of Natural
Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 14. Overview of the Biological Activity of Anthraquinones and Flavanoids of the Plant Rumex
Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Dimethylanthraquinone melting point and boiling
point]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b015465#2-6-dimethylanthraquinone-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com